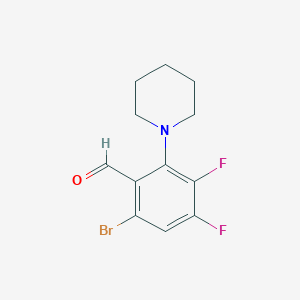
1-(3-(Piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-(Piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule that contains a piperidine ring and a thiazepane ring. Piperidine is a common structure in many pharmaceuticals and natural products . Thiazepane is a seven-membered heterocyclic compound containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the thiazepane ring is a seven-membered ring with one sulfur and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and thiazepane rings, as well as the ketone group. Piperidine rings can undergo a variety of reactions, including substitutions and additions .Scientific Research Applications
Antibacterial Agents Synthesis
One significant application of piperidine derivatives involves their synthesis for antibacterial purposes. Piperidine, as a catalytic agent, facilitates the formation of hetero chalcones and thiazepines with potential antibacterial activity. For instance, a study by Bhasker et al. (2014) elaborates on the synthesis of 8-substituted-2,5-dihydro-2-(2-furanyl)-4-(2-thienyl)-1,5-benzothiazepines and hetero chalcones through piperidine-mediated condensation, highlighting their promising antibacterial properties (Bhasker, Prashanthi, Reddy, & Guru Nānak, 2014).
Anticancer Potential
Derivatives of this compound have also been explored for their anticancer activities. Vinaya et al. (2012) synthesized a series of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl) piperidin-1-yl)ethanone derivatives and evaluated them for antileukemic activity against human leukemic cell lines. The study found that some compounds exhibited good antiproliferative activity, suggesting potential therapeutic applications in leukemia treatment (Vinaya et al., 2012).
Corrosion Inhibition
Another notable application includes the use of piperidine derivatives as corrosion inhibitors. Raj and Rajendran (2013) synthesized piperidine derivatives and studied their effect on the corrosion of brass in natural seawater. Their findings suggest that these compounds significantly suppress both anodic and cathodic processes, thereby enhancing the material's resistance to corrosion (Raj & Rajendran, 2013).
Wound-Healing Applications
Furthermore, piperidine-based compounds have been investigated for their wound-healing capabilities. A study by Vinaya et al. (2009) synthesized derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone and assessed their in vivo wound-healing activity. The results indicated significant wound healing, particularly in compounds treated groups, highlighting the potential of these derivatives in promoting wound repair and regeneration (Vinaya et al., 2009).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the piperidine ring could potentially influence these properties, as piperidine is a common moiety in many drugs .
Result of Action
Based on the wide range of activities exhibited by piperidine derivatives, it could potentially have a variety of effects depending on its specific targets .
Future Directions
properties
IUPAC Name |
1-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS/c1-12(16)15-8-5-9-17-11-13(15)10-14-6-3-2-4-7-14/h13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRAEQHIJORTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCSCC1CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)
![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)

![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)
![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)

![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)
![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)
![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)
![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)
![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)